2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE typically involves the reaction of 2-chloro-N-methylpropanamide with 2-(trifluoromethyl)aniline under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE is widely used in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction is facilitated by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)phenyl]amino]ethyl]acetamide
- **2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)phenyl]amino]ethyl]propanamide
Uniqueness
2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, binding affinity, and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-8(14)12(21)19(2)7-11(20)18-10-6-4-3-5-9(10)13(15,16)17/h3-6,8H,7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLDIJLGGGBPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NC1=CC=CC=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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